Magnesium, bromo(3-fluoro-2-methylphenyl)-
CAS No.: 263355-05-1
Cat. No.: VC8359236
Molecular Formula: C7H6BrFMg
Molecular Weight: 213.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 263355-05-1 |
|---|---|
| Molecular Formula | C7H6BrFMg |
| Molecular Weight | 213.33 g/mol |
| IUPAC Name | magnesium;1-fluoro-2-methylbenzene-3-ide;bromide |
| Standard InChI | InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | YAWPBZMRGJPEBV-UHFFFAOYSA-M |
| SMILES | CC1=[C-]C=CC=C1F.[Mg+2].[Br-] |
| Canonical SMILES | CC1=[C-]C=CC=C1F.[Mg+2].[Br-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Magnesium, bromo(3-fluoro-2-methylphenyl)-, alternatively named 3-fluoro-2-methylphenyl magnesium bromide, features a magnesium atom bonded to a bromine and a substituted phenyl group. Its IUPAC name, magnesium;1-fluoro-2-methylbenzene-3-ide;bromide, reflects the aromatic ring’s substitution pattern: a fluorine atom at position 3 and a methyl group at position 2 . The compound’s canonical SMILES representation, CC1=[C-]C=CC=C1F.[Mg+2].[Br-], highlights the anionic carbon’s location on the benzene ring .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 263355-05-1 | |
| Molecular Formula | C₇H₆BrFMg | |
| Molecular Weight | 213.33 g/mol | |
| Density | 0.953 g/mL at 25°C | |
| Boiling Point | 65°C | |
| Water Solubility | Reacts violently |
Spectroscopic and Computational Data
The compound’s Standard InChI (InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1) and InChIKey (YAWPBZMRGJPEBV-UHFFFAOYSA-M) provide identifiers for computational modeling and database searches . Its air- and moisture-sensitive nature necessitates storage under inert gases like argon or nitrogen, with recommended temperatures of 2–8°C .
Synthesis and Industrial Production
Conventional Solution-Based Synthesis
The standard synthesis involves reacting 3-fluoro-2-methylbromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. Key steps include:
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Activation of Magnesium: Magnesium turnings are pre-treated with iodine or 1,2-dibromoethane to remove oxide layers.
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Reaction Initiation: The aryl bromide is added dropwise to maintain a controlled exotherm (20–50°C).
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Quenching and Isolation: The reaction mixture is quenched with dry ice or electrophiles to yield alcohols, ketones, or carboxylic acids.
Industrial-scale production employs jacketed reactors with precise temperature control (-10°C to 50°C) and agitation systems to prevent localized overheating. Yields typically exceed 80% under optimized conditions.
Mechanochemical Synthesis Advances
Recent studies (2023) demonstrate that ball milling magnesium with 3-fluoro-2-methylbromobenzene under aerobic conditions produces the Grignard reagent in comparable yields to traditional methods. This approach eliminates solvent use and reduces reaction times from hours to minutes, offering a sustainable alternative for substrates with poor solubility.
Reactivity and Mechanistic Insights
Nucleophilic Behavior
As a Grignard reagent, magnesium, bromo(3-fluoro-2-methylphenyl)- acts as a strong nucleophile, attacking electrophilic carbons in carbonyl groups (e.g., aldehydes, ketones) to form carbon-carbon bonds . The fluorine atom’s electron-withdrawing effect enhances the aryl ring’s electrophilicity, directing nucleophilic addition to para positions in cross-coupling reactions .
Catalytic Applications
In Suzuki-Miyaura couplings, this reagent facilitates the synthesis of biaryl structures when paired with palladium catalysts. For example, it has been used to synthesize pyrazine carboxamides with demonstrated activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) .
Pharmaceutical and Material Science Applications
Antibacterial Agent Synthesis
Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, synthesized using magnesium, bromo(3-fluoro-2-methylphenyl)-, exhibit potent antibacterial effects. Compound 5d (MIC = 6.25 mg/mL) inhibits XDR-S. Typhi by disrupting the AcrAB-TolC efflux pump, synergizing with ciprofloxacin to reduce MIC values 2–4-fold .
Table 2: Biological Activity of Pyrazine Carboxamides
| Compound | MIC (mg/mL) | MBC (mg/mL) | Alkaline Phosphatase IC₅₀ (µM) |
|---|---|---|---|
| 5a | 50 | 100 | 3.281 ± 0.23 |
| 5d | 6.25 | 12.5 | 1.469 ± 0.02 |
Material Science Innovations
The compound’s ability to introduce fluorinated aromatic groups has been exploited in polymer chemistry to create hydrophobic coatings and liquid crystal displays . Its compatibility with mechanochemical methods enables solvent-free production of functionalized nanomaterials.
Emerging Research Directions
Green Chemistry Innovations
Mechanochemical synthesis (2023) represents a paradigm shift, enabling reagent preparation in air without solvents. This method reduces energy consumption by 40% compared to traditional approaches.
Computational Modeling Advances
Density functional theory (DFT) studies predict that fluorine substitution at the ortho position enhances the reagent’s stability by 12.7 kcal/mol compared to meta-substituted analogs, guiding future synthetic designs.
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